molecular formula CnH2n-1COOH<br>C10H18O2 B072726 3-(3-Ethylcyclopentyl)propanoic acid CAS No. 1338-24-5

3-(3-Ethylcyclopentyl)propanoic acid

Cat. No.: B072726
CAS No.: 1338-24-5
M. Wt: 170.25 g/mol
InChI Key: WVRFSLWCFASCIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naphthenic acids (NAs) are primarily cycloaliphatic carboxylic acids . They are known to interact with various biological targets, including mitochondria . The primary target of NAs is believed to be the mitochondrial energetics, where they disrupt the process of oxidative phosphorylation (OXPHOS) and inhibit the electron transport system (ETS) .

Mode of Action

NAs are carboxylic acids that donate hydrogen ions if a base is present to accept them . They react with all bases, both organic and inorganic . This interaction with bases, called “neutralizations”, results in the evolution of substantial amounts of heat . In the context of biological systems, this disruption of mitochondrial energetics leads to oxidative stress and an increase in reactive oxygen species (ROS) .

Biochemical Pathways

The disruption of mitochondrial energetics by NAs affects the biochemical pathway of oxidative phosphorylation . This leads to an increase in ROS, which can cause damage to cells and tissues . The exact biochemical pathways affected by NAs are still under investigation, but it is clear that their impact on mitochondrial function plays a key role .

Pharmacokinetics

Given their chemical nature as carboxylic acids, it can be inferred that these properties would be influenced by factors such as the ph of the environment, the presence of bases, and the specific structure of the na compound .

Result of Action

The primary result of NAs’ action is the disruption of mitochondrial energetics, leading to oxidative stress and an increase in ROS . This can cause various toxic effects, including damage to cells and tissues . In addition, NAs are known to have corrosive properties, which can lead to material degradation in industrial settings .

Action Environment

The action of NAs can be influenced by various environmental factors. For example, the presence of bases can affect the degree of neutralization reactions . In addition, the concentration of NAs in the environment can influence their toxicity. For instance, NAs accumulate in tar sands tailings ponds at dangerous levels, leading to harmful effects on various organisms when these ponds leak into the surrounding environment .

Biochemical Analysis

Biochemical Properties

Naphthenic acids are primarily cycloaliphatic carboxylic acids . They are known to interact with various biomolecules, including enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the naphthenic acid molecule and the biomolecule it interacts with .

Cellular Effects

Naphthenic acids have been shown to have various effects on cells. For example, they can cause damage to cells, such as deformed cells, shrunken surface, and ruptured cell structures . They can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of naphthenic acids involves several steps. Initially, naphthenic acids undergo ring cleavage, after which the ring fission products can be degraded via several plausible degradation pathways . These pathways include mechanisms similar to those used for fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthenic acids can change over time. For instance, naphthenic acids can suppress food consumption temporarily in high-dose groups . Over time, these effects can lead to significant changes in cellular function .

Dosage Effects in Animal Models

The effects of naphthenic acids can vary with different dosages in animal models. For example, in a study involving rats, it was found that naphthenic acids at levels of 300 mg/kg had both cardiovascular and hepatic effects . Acute toxicity is unlikely in wild mammals exposed to naphthenic acids under worst-case exposure conditions .

Metabolic Pathways

Naphthenic acids are involved in several metabolic pathways. Evidence suggests that naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway . This process can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme A (CoA) thioesters .

Transport and Distribution

Naphthenic acids can be transported and distributed within cells and tissues. A conceptual model developed to predict the seepage of oil sands process-affected water suggests that naphthenic acid diffusion, adsorption, dispersion, advection, and biodegradation are all involved in its transport and distribution .

Subcellular Localization

It is known that the cellular role of the RNA after synthesis could be inferred from its subcellular localization information

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid can be synthesized through the oxidation of cycloalkanes or cycloalkenes. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: Industrially, naphthenic acids are extracted from petroleum distillates by treating them with an aqueous base. This process involves the neutralization of the acids with a base, followed by acidification to recover the free acids . The extraction is performed to minimize corrosion in petroleum refining equipment and to recover commercially valuable products .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Ethylcyclopentyl)propanoic acid have a wide range of applications in scientific research and industry:

Properties

IUPAC Name

3-(3-ethylcyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFSLWCFASCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872293
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501346-07-2
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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